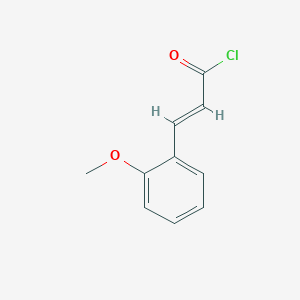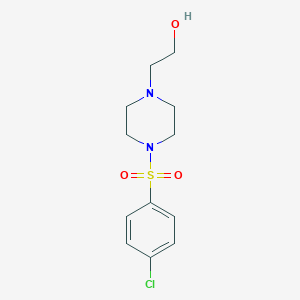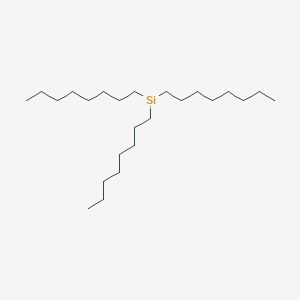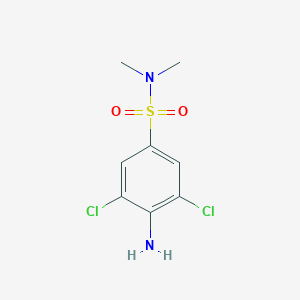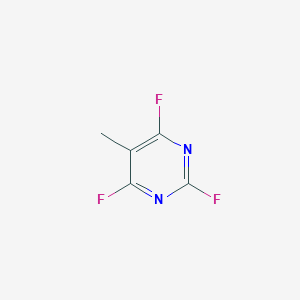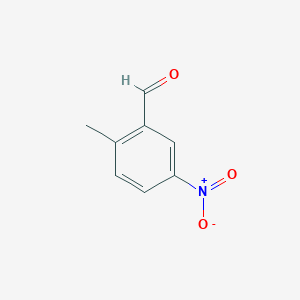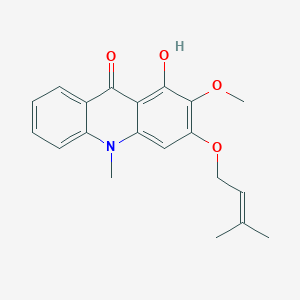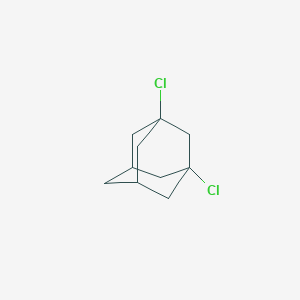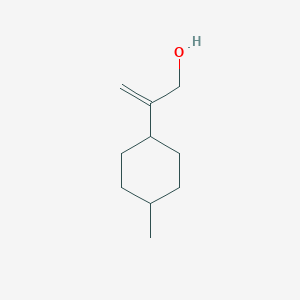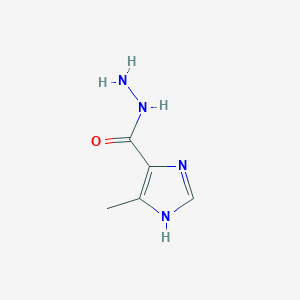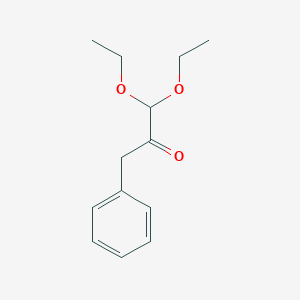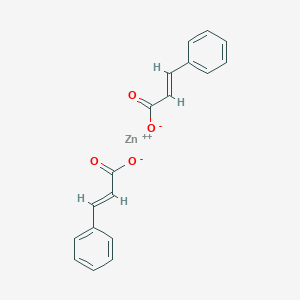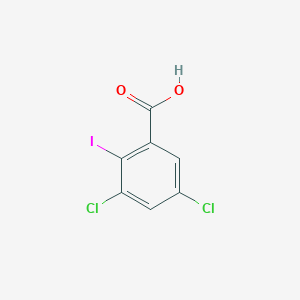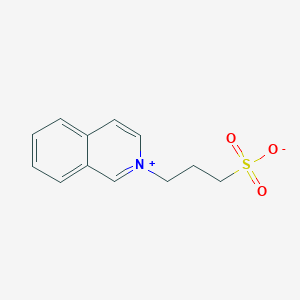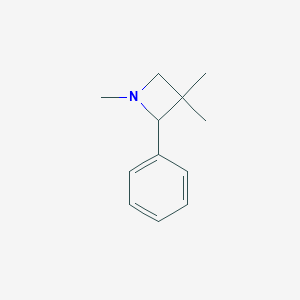
1,3,3-Trimethyl-2-phenylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-phenylazetidine is a cyclic compound that belongs to the class of azetidines. It is a chiral molecule that has two enantiomers, (R)-1,3,3-trimethyl-2-phenylazetidine and (S)-1,3,3-trimethyl-2-phenylazetidine. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-phenylazetidine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, 1,3,3-trimethyl-2-phenylazetidine has been investigated for its insecticidal properties. In material science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,3-trimethyl-2-phenylazetidine is not fully understood. However, studies have suggested that this compound may act as a ligand for certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor. It may also inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3,3-trimethyl-2-phenylazetidine has various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In insect studies, 1,3,3-trimethyl-2-phenylazetidine has been shown to have insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,3-trimethyl-2-phenylazetidine in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for research on 1,3,3-trimethyl-2-phenylazetidine. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study its insecticidal properties further and develop new insecticides based on this compound. Additionally, more research is needed to understand the mechanism of action of 1,3,3-trimethyl-2-phenylazetidine and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 1,3,3-trimethyl-2-phenylazetidine can be achieved through several methods. One of the most common methods is the reaction between phenylacetonitrile and 1,3-dimethyl-2-bromo-2-propene in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to obtain 1,3,3-trimethyl-2-phenylazetidine.
Propriétés
Numéro CAS |
15451-12-4 |
|---|---|
Nom du produit |
1,3,3-Trimethyl-2-phenylazetidine |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1,3,3-trimethyl-2-phenylazetidine |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(3)11(12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
WLVWNPNOSQINKC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1C2=CC=CC=C2)C)C |
SMILES canonique |
CC1(CN(C1C2=CC=CC=C2)C)C |
Synonymes |
1,3,3-Trimethyl-2-phenylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



